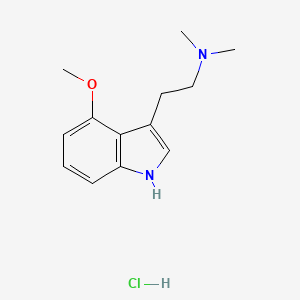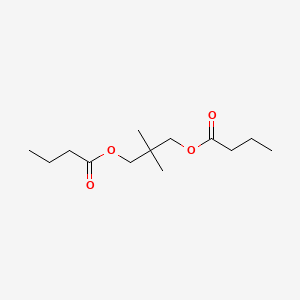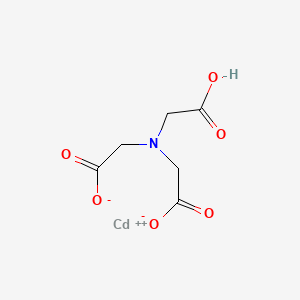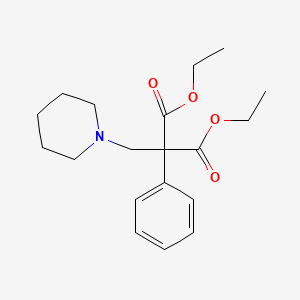
Malonic acid, phenyl(piperidinomethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, phenyl(piperidinomethyl)-, diethyl ester is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a phenyl group, a piperidinomethyl group, and two ethyl ester groups attached to the malonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, phenyl(piperidinomethyl)-, diethyl ester typically involves the following steps:
Formation of the Enolate: The diethyl ester of malonic acid is deprotonated using a base such as sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an appropriate alkyl halide, such as phenyl(piperidinomethyl) chloride, to introduce the phenyl(piperidinomethyl) group.
Hydrolysis and Decarboxylation: The resulting product is then subjected to acidic hydrolysis to remove the ester groups, followed by decarboxylation to yield the final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Malonic acid, phenyl(piperidinomethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl(piperidinomethyl) group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In organic chemistry, malonic acid, phenyl(piperidinomethyl)-, diethyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating various derivatives and intermediates .
Biology and Medicine
Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of malonic acid, phenyl(piperidinomethyl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and transesterification reactions, while the phenyl(piperidinomethyl) group can engage in aromatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Phenylmalonic acid diethyl ester: Another derivative with a phenyl group, but lacking the piperidinomethyl group.
Uniqueness
Malonic acid, phenyl(piperidinomethyl)-, diethyl ester is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53361-58-3 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
diethyl 2-phenyl-2-(piperidin-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C19H27NO4/c1-3-23-17(21)19(18(22)24-4-2,16-11-7-5-8-12-16)15-20-13-9-6-10-14-20/h5,7-8,11-12H,3-4,6,9-10,13-15H2,1-2H3 |
InChI Key |
LNPAHLGTMZENQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1CCCCC1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


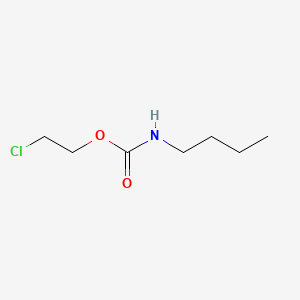
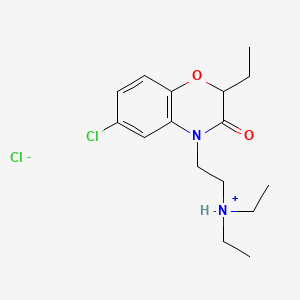
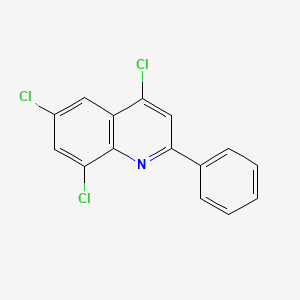
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

